(3,3-Difluorocyclopentyl)methanesulfonyl chloride

描述

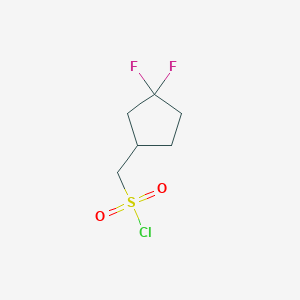

(3,3-Difluorocyclopentyl)methanesulfonyl chloride is a specialized organosulfur compound characterized by a cyclopentane ring substituted with two fluorine atoms at the 3-position and a methanesulfonyl chloride (-SO₂Cl) group attached via a methylene bridge. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical synthesis, particularly as a sulfonating agent or intermediate in drug discovery .

The compound’s molecular formula is C₆H₉ClF₂O₂S, with a molecular weight of 218.52 g/mol (calculated). Key structural features include:

- A difluorinated cyclopentyl ring, which enhances lipophilicity and metabolic stability.

- A sulfonyl chloride group, enabling nucleophilic substitution reactions for forming sulfonamides or sulfonate esters.

属性

IUPAC Name |

(3,3-difluorocyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-1-2-6(8,9)3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGGHEAQKMLFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CS(=O)(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the 3,3-Difluorocyclopentyl Moiety

The 3,3-difluorocyclopentyl group is typically prepared via fluorination of cyclopentyl ketone derivatives. According to patent literature, gem-difluoro cycloalkyl groups such as 3,3-difluorocyclopentyl can be obtained by treatment of the corresponding keto-derivative with diethylaminosulfur trifluoride (DAST) or related fluorinating agents. This approach allows selective replacement of the keto-oxygen with two fluorine atoms at the geminal position, yielding the difluorinated cyclopentyl ring system.

- Key reagent: Diethylaminosulfur trifluoride (DAST)

- Starting material: 3-oxocyclopentyl derivative

- Reaction type: Geminal difluorination via nucleophilic fluorination

This method is well-established for introducing geminal difluoro groups in cycloalkyl systems, providing the necessary fluorinated intermediate for subsequent sulfonyl chloride installation.

Introduction of the Methanesulfonyl Chloride Group

Methanesulfonyl chloride (mesyl chloride) is a widely used sulfonyl chloride reagent, typically prepared by chlorination of methanesulfonic acid or by radical chlorination of methane with sulfuryl chloride. For the preparation of (3,3-Difluorocyclopentyl)methanesulfonyl chloride, the methanesulfonyl chloride moiety is introduced onto the difluorocyclopentyl methylene position, often via sulfonylation reactions.

Two main synthetic strategies are reported:

Direct Sulfonylation of (3,3-Difluorocyclopentyl)methanol or Analogues

- Starting from (3,3-difluorocyclopentyl)methanol or related alcohols, treatment with methanesulfonyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) can yield the corresponding mesylate intermediate.

- Subsequent chlorination or substitution reactions can convert the mesylate to the sulfonyl chloride derivative.

- Purification is typically achieved by flash chromatography and filtration.

This approach requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the difluorocyclopentyl ring.

Chlorination of Methanesulfonic Acid Derivatives

- Methanesulfonyl chloride is industrially prepared by chlorination of methanesulfonic acid using thionyl chloride or phosgene.

- For the target compound, methanesulfonyl chloride can be reacted with the difluorocyclopentyl intermediate under controlled conditions to form the sulfonyl chloride.

- Continuous processes involving methyl mercaptan and chlorine in aqueous hydrochloric acid baths have been developed for high-purity mesyl chloride production, which can be adapted for sulfonylation steps.

Typical Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Gem-difluorination | Diethylaminosulfur trifluoride (DAST) | Anhydrous conditions, low temperature control |

| Sulfonylation | Methanesulfonyl chloride, DIPEA, THF | Base to neutralize HCl; inert atmosphere |

| Purification | Flash chromatography, filtration | Removal of impurities and unreacted reagents |

| Final product isolation | Reduced pressure distillation or crystallization | To achieve >99% purity |

Research Findings and Optimization

- The gem-difluorination step is critical and often dictates the overall yield and purity of the final product. Use of DAST or related fluorinating agents provides good selectivity and yield for the 3,3-difluorocyclopentyl intermediate.

- Sulfonylation with methanesulfonyl chloride requires careful exclusion of moisture due to the reagent’s high reactivity with water, which can lead to hydrolysis and lower yields.

- Continuous flow processes for mesyl chloride production (e.g., methyl mercaptan chlorination in aqueous HCl) offer improved scalability and purity, which can be leveraged for industrial synthesis of the target compound.

- Analytical techniques such as 1H NMR spectroscopy and flash chromatography are essential for monitoring reaction progress and product purity.

Summary Table of Preparation Steps

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| 1. Gem-difluorination | Nucleophilic fluorination | Diethylaminosulfur trifluoride (DAST) | Formation of 3,3-difluorocyclopentyl ketone derivative |

| 2. Sulfonyl chloride introduction | Sulfonylation of alcohol or chlorination of sulfonic acid | Methanesulfonyl chloride, DIPEA, THF or chlorination of methanesulfonic acid with SOCl2 | Installation of methanesulfonyl chloride group |

| 3. Purification | Chromatography, filtration, distillation | Flash chromatography, reduced pressure distillation | High purity (>99%) sulfonyl chloride product |

化学反应分析

Types of Reactions

(3,3-Difluorocyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate esters: Formed from the reaction with alcohols.

Sulfonic acids: Formed from oxidation reactions.

科学研究应用

Chemical Synthesis

Building Block for Organic Molecules

- This compound serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group is highly reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into target molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where complex structures are required.

Reactivity with Nucleophiles

- The mechanism of action involves the electrophilic nature of the carbon adjacent to the sulfonyl group, which readily reacts with nucleophiles to form covalent bonds. This characteristic is exploited in synthesizing sulfonamides and other derivatives that have significant biological activity.

Biological Applications

Modification of Biomolecules

- In biological research, (3,3-Difluorocyclopentyl)methanesulfonyl chloride is utilized to modify biomolecules. This modification can enhance the biological properties of compounds, making them more effective in various applications such as drug development and enzyme inhibition studies .

Therapeutic Potential

- The compound has been investigated for its potential therapeutic applications due to its ability to modify biologically active compounds. For instance, it has shown promise in enhancing the activity of certain drugs by modifying their structure to improve efficacy or reduce side effects.

Medicinal Chemistry

Antimicrobial Activity

- Case studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, it was noted that certain sulfonamide derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Enzyme Inhibition

- Structure-activity relationship (SAR) analyses have revealed that compounds containing the difluorocyclopentyl moiety can effectively inhibit serine proteases, with IC50 values in the nanomolar range. This suggests that these compounds may be useful in developing treatments for diseases where protease activity is dysregulated.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactive nature allows it to be used in various chemical transformations that are essential for manufacturing high-value products .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant inhibition against Staphylococcus aureus at 50 µg/mL |

| Enzyme Inhibition | Potent inhibition of serine proteases with IC50 values in nanomolar range |

| Cytotoxicity in Cancer Cells | Induced cytotoxicity in HeLa and MCF-7 cells with IC50 values of 10-20 µM |

作用机制

The mechanism of action of (3,3-Difluorocyclopentyl)methanesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfonyl group highly electrophilic .

相似化合物的比较

Structural and Functional Differences

The following table compares (3,3-Difluorocyclopentyl)methanesulfonyl chloride with analogous compounds:

Key Observations :

- Substituent Effects: Aliphatic vs. Aromatic: The cyclopentyl and cyclobutyl derivatives (e.g., (3,3-Difluorocyclopentyl) and (1-Cyanocyclobutyl)) exhibit higher conformational flexibility compared to aromatic analogs (e.g., fluorophenyl derivatives). This impacts solubility and binding affinity in biological systems. Fluorination: Fluorine atoms increase electronegativity and stability. The difluorocyclopentyl group balances lipophilicity and polarity, making it advantageous in CNS-targeting drugs .

Physical and Chemical Properties

Notes:

- Volatility : Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) makes it highly volatile, requiring careful handling . In contrast, the difluorocyclopentyl analog is likely less volatile due to its larger molecular size.

- Stability : Aromatic sulfonyl chlorides (e.g., fluorophenyl derivatives) are more resistant to hydrolysis than aliphatic analogs due to resonance stabilization .

生物活性

(3,3-Difluorocyclopentyl)methanesulfonyl chloride is a synthetic compound with significant potential in biological applications. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C₆H₉ClF₂O₂S

- Molecular Weight: 218.65 g/mol

- CAS Number: 1691738-59-6

Structural Features:

The presence of a difluorocyclopentyl group and a methanesulfonyl chloride moiety contributes to its reactivity and biological interactions. The difluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. It can modify proteins and other biomolecules through sulfonation, which can alter their function and interactions. This mechanism is particularly relevant in the context of enzyme inhibition and receptor modulation.

Enzyme Interactions

Research indicates that sulfonamides, similar to this compound, can inhibit various enzymes involved in metabolic pathways. For instance:

- Carbonic Anhydrase Inhibition: Compounds with sulfonamide groups have shown inhibitory effects on carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in tissues .

- Antiproliferative Effects: Sulfonamide derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

- In vitro studies demonstrated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines, including breast and colorectal cancer cells .

- The compound's ability to induce apoptosis and inhibit tumor growth in xenograft models suggests its therapeutic potential in oncology.

Neuroprotective Effects

There is emerging evidence that sulfonamide compounds can exhibit neuroprotective properties:

- Research has shown that certain sulfonamides can inhibit carbonic anhydrase isoforms linked to neurodegenerative diseases like Alzheimer's. This suggests that this compound may also have applications in neuroprotection .

Case Studies

-

Antiproliferative Activity:

A study evaluated the effects of various sulfonamide derivatives on breast cancer cells. The results indicated that compounds with structural similarities to this compound significantly reduced cell viability and induced apoptosis in vitro . -

Neuroprotection:

Another investigation focused on the neuroprotective effects of sulfonamide compounds. The study found that these compounds could inhibit specific enzymes associated with neurodegeneration, leading to improved outcomes in animal models of Alzheimer's disease .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 218.65 g/mol |

| CAS Number | 1691738-59-6 |

| Anticancer Activity | Significant against breast cancer cells |

| Neuroprotective Potential | Inhibits carbonic anhydrase isoforms |

常见问题

Q. Table 1: Hazard Mitigation Measures

| Hazard Type | Mitigation Strategy | Reference |

|---|---|---|

| Skin corrosion | Neoprene gloves; immediate decontamination | |

| Inhalation toxicity | Fume hood; organic vapor respirator | |

| Environmental release | Absorb spills with inert materials (e.g., sand) |

Basic: How should this compound be stored to maintain stability?

Answer:

- Container Material : Use glass containers with corrosion-resistant liners .

- Conditions : Store in a cool (<25°C), dark, and ventilated area. Avoid moisture and incompatible materials (e.g., strong oxidizers) .

- Secondary Containment : Place containers in spill trays to contain leaks .

Q. Table 2: Storage Parameters

| Parameter | Requirement | Reference |

|---|---|---|

| Temperature | <25°C, avoid fluctuations | |

| Light Exposure | Protect from UV/visible light | |

| Incompatible Substances | Strong oxidizers, bases |

Basic: What are the recommended synthetic routes for this compound?

Answer:

While direct synthesis data is limited, analogous pathways for sulfonyl chlorides suggest:

Intermediate Preparation : Start with (3,3-difluorocyclopentyl)methanol (CAS: 1260790-17-7) .

Sulfonylation : React with methanesulfonyl chloride (CH₃SO₂Cl) under anhydrous conditions, using catalysts like triethylamine to neutralize HCl byproducts .

Purification : Employ column chromatography or recrystallization in inert solvents (e.g., dry dichloromethane) .

Note : Optimize reaction stoichiometry and temperature to minimize side reactions (e.g., hydrolysis) .

Advanced: Which analytical techniques are suitable for characterizing purity and structural integrity?

Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm cyclopentyl substituents and sulfonyl group positioning .

- FT-IR : Identify S=O stretches (~1350 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Purity Assessment :

- HPLC-MS : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

- Elemental Analysis : Verify C/F/S/Cl ratios to confirm stoichiometry .

Q. Table 3: Key Spectral Signatures

| Functional Group | NMR Shift (ppm) / IR Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Sulfonyl (SO₂) | ¹H: 3.2–3.5 (CH₂SO₂) | |

| Difluorocyclopentyl | ¹⁹F: -120 to -140 | |

| C-F Stretch | IR: 1100–1200 |

Advanced: How does the slow hydrolysis rate influence toxicity compared to analogous sulfonyl chlorides?

Answer:

- Mechanistic Insight : Unlike thionyl chloride (fast hydrolysis to SO₂/HCl), this compound hydrolyzes slowly, increasing exposure risk to the parent compound .

- Toxicity Profile : Acute toxicity (oral, dermal, inhalation) correlates with direct tissue damage from the intact molecule, not hydrolysis byproducts .

- Experimental Design : Use in vitro assays (e.g., HEK293 cells) to compare cytotoxicity with faster-hydrolyzing analogs. Monitor hydrolysis kinetics via pH-stat titration .

Q. Table 4: Hydrolysis and Toxicity Comparison

| Compound | Hydrolysis Rate | Primary Toxic Agent | Reference |

|---|---|---|---|

| Thionyl chloride | Fast | SO₂, HCl | |

| Methanesulfonyl chloride | Slow | Parent compound |

Advanced: What strategies mitigate decomposition during prolonged experiments?

Answer:

- Environmental Control : Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves to scavenge moisture .

- Temperature Modulation : Maintain sub-ambient temperatures (-10°C to 0°C) to slow decomposition .

- Stabilizers : Add radical inhibitors (e.g., BHT) if free-radical degradation is suspected .

- Real-Time Monitoring : Use inline FT-IR or Raman spectroscopy to detect early decomposition (e.g., SOₓ release) .

Note : Pre-experiment stability studies (TGA/DSC) can identify decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。